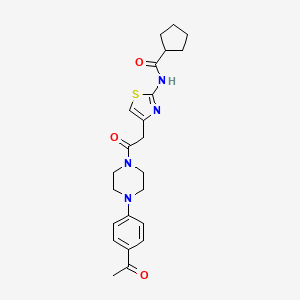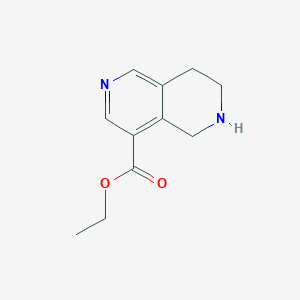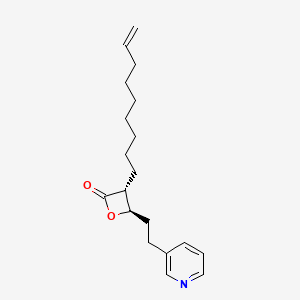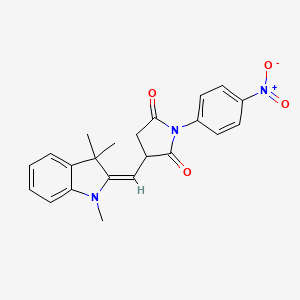
N-(4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide” is a compound that contains a 2-aminothiazole scaffold . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-aminothiazole derivatives was carried out by refluxing para amino acetophenone with maleic anhydride, phthalic anhydride, and benzoyl chloride in the presence of glacial acetic acid . Another method involved the condensation of 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide with cyanoacetic hydrazide followed by heterocyclization with acetylacetone .Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Anti-HIV Activity
- Compounds similar to N-(4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide have been synthesized and evaluated for their antiproliferative activity against human tumor-derived cell lines. Certain compounds demonstrated remarkable effects on specific cell lines, indicating potential for further development in cancer research. However, these compounds did not show significant activity against HIV-1 and HIV-2 (Al-Soud et al., 2010).
Antibacterial Screening
- Novel derivatives including structures similar to the compound have been synthesized and screened for antibacterial activity. Some of these compounds displayed moderate activity against bacterial strains such as Bacillus Subtilis and Escherichia Coli, suggesting potential use in antibacterial applications (Deshmukh et al., 2017).
Antimicrobial and Anti-Proliferative Activities
- Studies on derivatives of oxadiazole N-Mannich bases, including those with piperazinomethyl derivatives, have shown broad-spectrum antibacterial activities. Additionally, these compounds have been evaluated for anti-proliferative activity against various human cancer cell lines, indicating their potential in cancer therapy (Al-Wahaibi et al., 2021).
Synthesis and Biological Potentials
- A series of similar compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have shown significant results, indicating the potential for the development of new therapeutic agents (Mehta et al., 2019).
Anti-inflammatory and Analgesic Properties
- Research on derivatives of thiazolo[3,2-b]-1,2,4-triazol-5-ols, including compounds with 4-acetylphenyl)piperazine, has demonstrated analgesic and anti-inflammatory activity, highlighting their potential as pain relief agents (Tozkoparan et al., 2004).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as the inhibition of cancer cell proliferation .
Pharmacokinetics
Similar compounds have been shown to have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Zukünftige Richtungen
The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects . The information will be useful for future innovation .
Eigenschaften
IUPAC Name |
N-[4-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-16(28)17-6-8-20(9-7-17)26-10-12-27(13-11-26)21(29)14-19-15-31-23(24-19)25-22(30)18-4-2-3-5-18/h6-9,15,18H,2-5,10-14H2,1H3,(H,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLOBCBEJNSSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride](/img/no-structure.png)


![2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide](/img/structure/B2576267.png)
![1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2576269.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine](/img/structure/B2576272.png)
![Ethyl 4-[[2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2576274.png)
![[(3R)-3-Amino-2-oxobutyl]phosphonic acid](/img/structure/B2576277.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B2576283.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide](/img/structure/B2576284.png)